molecular formula C11H14ClNO B1394642 3-(2-Chloro-4-ethylphenoxy)azetidine CAS No. 1220027-93-9

3-(2-Chloro-4-ethylphenoxy)azetidine

Cat. No.: B1394642
CAS No.: 1220027-93-9
M. Wt: 211.69 g/mol
InChI Key: NOLPJUPBMMQPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-4-ethylphenoxy)azetidine is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloroethylphenoxy group attached to the azetidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-ethylphenoxy)azetidine typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution reaction, where a suitable chloroethylphenol derivative reacts with an azetidine precursor under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-ethylphenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-ethylphenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethylphenoxy group can enhance binding affinity and specificity towards these targets, leading to various biological effects. The azetidine ring’s strain-driven reactivity also plays a crucial role in its mechanism of action, facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound of the azetidine family, lacking the chloroethylphenoxy group.

    3-(2-Chloro-4-methylphenoxy)azetidine: A similar compound with a methyl group instead of an ethyl group.

    3-(2-Bromo-4-ethylphenoxy)azetidine: A bromine-substituted analog.

Uniqueness

3-(2-Chloro-4-ethylphenoxy)azetidine is unique due to the presence of the chloroethylphenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-chloro-4-ethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-8-3-4-11(10(12)5-8)14-9-6-13-7-9/h3-5,9,13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLPJUPBMMQPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloro-4-ethylphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-4-ethylphenoxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-(2-Chloro-4-ethylphenoxy)azetidine
Reactant of Route 4
3-(2-Chloro-4-ethylphenoxy)azetidine
Reactant of Route 5
3-(2-Chloro-4-ethylphenoxy)azetidine
Reactant of Route 6
3-(2-Chloro-4-ethylphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.